molecular formula C20H21N5O3S B2593998 N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide CAS No. 1226451-22-4

N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide

Cat. No. B2593998
CAS RN: 1226451-22-4
M. Wt: 411.48
InChI Key: NBPICAMBHFMYID-UHFFFAOYSA-N
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Description

N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Applications

  • Antibacterial and Antimicrobial Properties : Compounds with 1,3,4-oxadiazole and piperidine substructures have been reported to exhibit significant antibacterial and antimicrobial activities. For instance, derivatives of 1,3,4-oxadiazole have shown moderate to excellent activity against various bacterial strains, highlighting their potential as antibacterial agents (Khalid et al., 2016; Başoğlu et al., 2013).

  • Anticancer Activity : Certain 1,3,4-oxadiazole derivatives, especially those linked with piperidine and phenyl groups, have been synthesized and evaluated for their anticancer efficacy. These compounds have shown moderate to excellent anticancer activities against various cancer cell lines, suggesting their potential use in cancer therapy (Ravinaik et al., 2021).

  • Neurological Applications : Compounds featuring piperidine and oxadiazole structures have been explored for their potential in treating neurological disorders due to their ability to interact with various neurotransmitter systems. These compounds may offer new avenues for the development of treatments for conditions such as depression and anxiety (Bauer et al., 1976).

  • Enzyme Inhibition : Derivatives with 1,3,4-oxadiazole and piperidine motifs have been investigated for their ability to inhibit specific enzymes, which could be beneficial in the development of therapeutic agents for a variety of diseases. This includes potential applications in addressing diseases related to enzyme malfunction or overactivity (Khalid et al., 2016).

  • Drug Design and Pharmacokinetics : The study of compounds with complex structures like "N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide" contributes to the understanding of drug design and pharmacokinetics. Research in this area helps in identifying key structural features that influence drug behavior, including absorption, distribution, metabolism, and excretion, thereby guiding the development of more effective and safer drugs (Renzulli et al., 2011).

properties

IUPAC Name

4-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c26-19(21-13-16-22-18(24-28-16)14-5-2-1-3-6-14)15-8-10-25(11-9-15)20(27)23-17-7-4-12-29-17/h1-7,12,15H,8-11,13H2,(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPICAMBHFMYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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